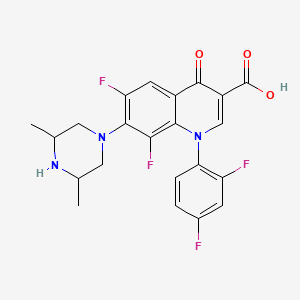![molecular formula C28H46N4S2 B12910981 [2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl- CAS No. 653575-27-0](/img/structure/B12910981.png)
[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- is a complex organic compound with unique structural features It consists of two pyrrole rings connected at the 2-position, with thioamide groups at the 5-position and long nonyl chains attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- typically involves the following steps:
Formation of the Pyrrole Rings: The pyrrole rings can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling of Pyrrole Rings: The two pyrrole rings are coupled at the 2-position using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of Thioamide Groups: The thioamide groups are introduced by reacting the coupled pyrrole with thiourea under acidic conditions.
Attachment of Nonyl Chains: The final step involves the alkylation of the nitrogen atoms with nonyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and alkylation steps, as well as the use of more efficient catalysts and reagents to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioamide groups can yield the corresponding amines.
Substitution: The nonyl chains can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between thioamide groups and biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The thioamide groups are known to interact with various biological targets, making this compound a candidate for drug development.
Industry
Industrially, [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- can be used in the production of specialty polymers and as a stabilizer in certain chemical processes.
Mecanismo De Acción
The mechanism of action of [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- involves its interaction with specific molecular targets. The thioamide groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The nonyl chains enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[2,2’-Bi-1H-pyrrole]-5,5’-dicarboxamide, N,N’-dinonyl-: Similar structure but with carboxamide groups instead of thioamide groups.
[2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-diethyl-: Similar structure but with shorter ethyl chains instead of nonyl chains.
Uniqueness
The uniqueness of [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- lies in its combination of thioamide groups and long nonyl chains. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and specific reactivity, making it valuable for various applications.
Propiedades
Número CAS |
653575-27-0 |
|---|---|
Fórmula molecular |
C28H46N4S2 |
Peso molecular |
502.8 g/mol |
Nombre IUPAC |
N-nonyl-5-[5-(nonylcarbamothioyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carbothioamide |
InChI |
InChI=1S/C28H46N4S2/c1-3-5-7-9-11-13-15-21-29-27(33)25-19-17-23(31-25)24-18-20-26(32-24)28(34)30-22-16-14-12-10-8-6-4-2/h17-20,31-32H,3-16,21-22H2,1-2H3,(H,29,33)(H,30,34) |
Clave InChI |
BDXFFXVHOUGPIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCNC(=S)C1=CC=C(N1)C2=CC=C(N2)C(=S)NCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)



![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)
![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)

